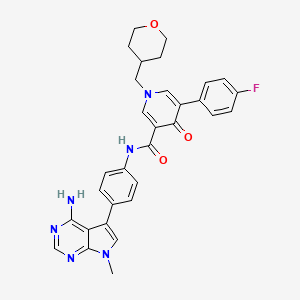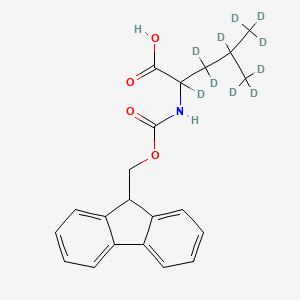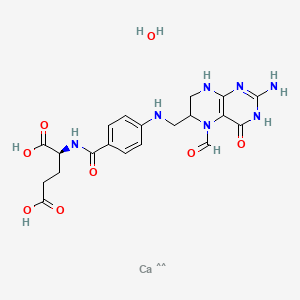
Folinic acid (calcium hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folinic acid (calcium hydrate), also known as calcium folinate or leucovorin calcium, is a derivative of folic acid. It is the calcium salt of 5-formyl-5,6,7,8-tetrahydrofolic acid. This compound is an activated form of vitamin B9 and is commonly used in medical treatments to counteract the effects of folic acid antagonists, such as methotrexate . It is typically available as an amorphous powder that is off-white to light beige in color .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Folinic acid (calcium hydrate) is synthesized through the reduction of folic acid. The process involves the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: In industrial settings, folinic acid (calcium hydrate) is produced through a multi-step process that includes the reduction of folic acid followed by purification steps such as crystallization and filtration. The final product is then dried and converted into its calcium salt form .
Análisis De Reacciones Químicas
Types of Reactions: Folinic acid (calcium hydrate) undergoes various chemical reactions, including:
Reduction: The reduction of folic acid to folinic acid.
Substitution: Reactions involving the substitution of functional groups on the folinic acid molecule.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen with a catalyst.
Solvents: Water, methanol, or ethanol.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The primary product of these reactions is folinic acid (calcium hydrate) itself, which can be further processed into various pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Folinic acid (calcium hydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a supplement in cell culture media.
Mecanismo De Acción
Folinic acid (calcium hydrate) exerts its effects by acting as a cofactor in one-carbon transfer reactions. It is involved in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair. The compound binds to and stabilizes the enzyme dihydrofolate reductase, facilitating the conversion of dihydrofolate to tetrahydrofolate .
Comparación Con Compuestos Similares
Folic Acid: The oxidized form of folinic acid, less active in biological systems.
Methotrexate: A folic acid antagonist used in cancer treatment.
5-Fluorouracil: A chemotherapeutic agent that is often used in combination with folinic acid to enhance its efficacy.
Uniqueness: Folinic acid (calcium hydrate) is unique in its ability to bypass the metabolic block caused by folic acid antagonists. Unlike folic acid, it does not require reduction by dihydrofolate reductase to be active, making it more effective in certain medical treatments .
Propiedades
Fórmula molecular |
C20H25CaN7O8 |
|---|---|
Peso molecular |
531.5 g/mol |
InChI |
InChI=1S/C20H23N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;1H2/t12?,13-;;/m0../s1 |
Clave InChI |
HXGBOZMAXPTRGF-RIWFDJIXSA-N |
SMILES isomérico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.[Ca] |
SMILES canónico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


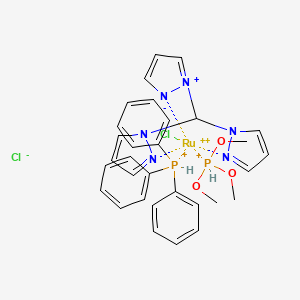
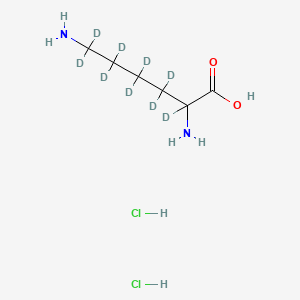
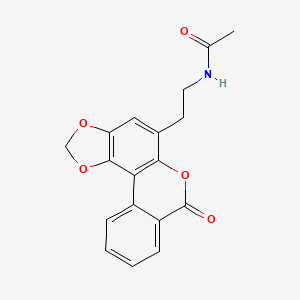
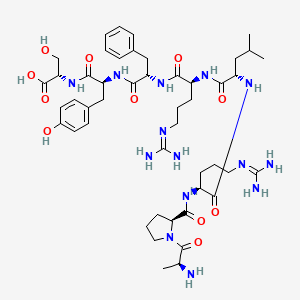
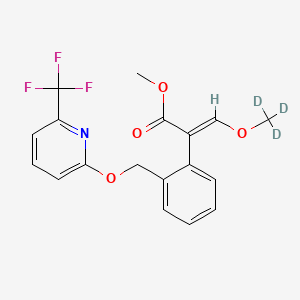
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)
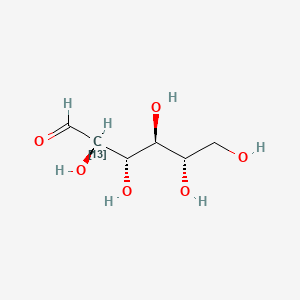
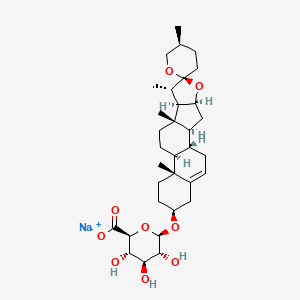
![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)
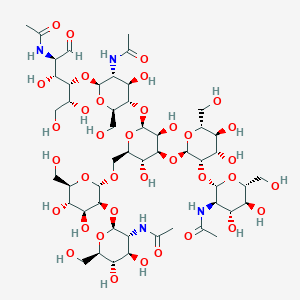
![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
